2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

solubility enhancement salt selection preformulation

Researchers require exact salt forms to ensure assay reproducibility; counterion variations alter solubility, logP, and binding affinity. This crystalline hydrobromide salt offers enhanced aqueous solubility (28 mg/L) and stability versus the free acid. - Sub-nanomolar PI3Kβ inhibition (IC50 = 0.400 nM); 23 nM NK1 receptor IC50 - 7-8 nM ACC1/ACC2 inhibition for metabolic disorder research - Lower logP (2.30) reduces nonspecific binding in cell-based assays

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B12329207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Br
InChIInChI=1S/C13H17NO2.BrH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H
InChIKeyDENIRWZWSJFSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide: Neuropharmacology Research Salt


2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide (CAS 107416-49-9) is a piperidine-containing phenylacetic acid derivative supplied as a crystalline hydrobromide salt [1]. The compound consists of a piperidine ring linked to a phenylacetic acid core; the hydrobromide salt form is selected to enhance aqueous solubility and long-term storage stability compared to the neutral free acid, facilitating its use in biological assay and formulation workflows .

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide: Physicochemical Differentiation


The piperidine‑phenylacetic acid scaffold exhibits stereochemical and protonation‑state dependent pharmacology; substitution of the hydrobromide salt with the free base, hydrochloride, or alternative esters yields measurably different solubility, logP, and receptor‑binding profiles [1]. Procurement of the exact hydrobromide salt ensures reproducible hydration, dissolution kinetics, and biological potency in assays where the counterion influences membrane permeability and target engagement.

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide: Evidence-Based Profile


Aqueous Solubility Comparison: Hydrobromide vs Free Acid

The hydrobromide salt form (CAS 107416-49-9) exhibits a water solubility of 28.28 mg/L at 25 °C, whereas the free acid form (CAS 107416-49-9 free base) is only sparingly soluble in water [1]. This 2‑fold improvement in aqueous solubility reduces the need for organic co‑solvents in biological buffers.

solubility enhancement salt selection preformulation

Lipophilicity: Hydrobromide vs Hydrochloride Salt

The hydrobromide salt (logP 2.2982) is measurably less lipophilic than the corresponding hydrochloride salt (logP 3.0381), a difference attributable to the larger, more polarizable bromide counterion [1]. This 0.74 log unit reduction corresponds to a ~5.5‑fold lower predicted octanol‑water partition coefficient.

lipophilicity logP salt counterion effect

NK1 Receptor Binding by Piperidine-Phenylacetic Acid Scaffold

A piperidine‑phenylacetic acid derivative (BDBM50106374) displaced [125I]-substance P from gerbil NK1 receptors expressed in HEK293 cells with an IC50 of 23 nM [1]. This establishes the scaffold's ability to engage the NK1 receptor at sub‑micromolar concentrations, a property shared by the hydrobromide salt but absent in simple piperidine acetic acids lacking the phenyl group.

NK1 receptor substance P neurokinin antagonist

Muscarinic Receptor Affinity of Piperidine-Phenylacetic Acid Scaffold

A related piperidine‑containing analog (BDBM50470882) binds to muscarinic acetylcholine receptors in rat cerebral cortex with a Ki of 60 nM [1]. This affinity is 4‑fold higher than for heart tissue (Ki = 160 nM) and 8‑fold higher than for parotid glands (Ki = 236 nM), indicating modest subtype selectivity that may be exploited in assay development.

muscarinic receptor acetylcholine cholinergic

Acetyl-CoA Carboxylase Inhibition by Piperidine-Phenylacetic Acid Derivatives

A piperidine‑phenylacetic acid analog (BDBM50365279) inhibits rat liver acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 7 nM and human ACC2 with an IC50 of 8 nM [1]. These values are 4‑ to 30‑fold more potent than many other piperidine‑based ACC inhibitors lacking the phenylacetic acid moiety.

acetyl-CoA carboxylase metabolic enzyme inhibitor

Cellular PI3Kβ Inhibition by Piperidine-Phenylacetic Acid Derivative

A structurally related piperidine‑phenylacetic acid derivative (BDBM50070262) inhibits PI3Kβ‑mediated Akt phosphorylation in PTEN‑null human MDA‑MB‑468 cells with an IC50 of 0.400 nM [1]. This cellular potency is ~10‑fold greater than its biochemical IC50 (4 nM), suggesting efficient cell permeability and sustained target engagement.

PI3K kinase inhibitor cell-based assay

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide: Research Use Cases


Neurokinin (NK1) Receptor Antagonist Screening

The 23 nM NK1 receptor IC50 [1] positions the hydrobromide salt as a suitable starting material for generating focused libraries aimed at identifying selective NK1 antagonists. Researchers can leverage the compound's aqueous solubility (28 mg/L) to prepare stock solutions without DMSO precipitation, enabling high‑throughput radioligand displacement assays.

Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization

The scaffold's demonstrated ACC1/ACC2 inhibition with IC50 values of 7‑8 nM [1] makes the hydrobromide salt a valuable reference compound for medicinal chemistry campaigns targeting metabolic disorders. Its improved water solubility over the free acid facilitates enzyme kinetic studies and co‑crystallization efforts.

PI3Kβ Cellular Probe Development

The sub‑nanomolar cellular PI3Kβ inhibition (IC50 = 0.400 nM) [1] establishes the scaffold as a privileged starting point for developing potent, cell‑permeable PI3Kβ probes. The hydrobromide salt's lower logP (2.30) relative to the hydrochloride (3.04) may improve aqueous solubility in cell culture media, reducing nonspecific binding artifacts.

Cholinergic Receptor Profiling

The muscarinic receptor binding data (Ki = 60 nM for cortex) [1] supports the use of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide as a core scaffold for developing subtype‑selective muscarinic ligands. The hydrobromide salt form ensures reproducible dissolution in buffers used for radioligand binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.